molecular formula C17H24N2O2 B2808151 Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate CAS No. 2197055-32-4

Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate

Cat. No. B2808151
CAS RN: 2197055-32-4
M. Wt: 288.391
InChI Key: XMDAGOUYLXBOMK-UHFFFAOYSA-N
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Description

“Tert-butyl 1,3-dihydrospiro[indole-2,4’-piperidine]-1’-carboxylate” is a complex organic compound. It likely contains a spiro[indole-2,4’-piperidine] core structure, which is a type of spirocyclic compound where an indole and a piperidine ring share a single atom . The “tert-butyl” and “carboxylate” groups are substituents attached to this core structure .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds, such as tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines, have been synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Scientific Research Applications

Graphical Synthetic Routes of Vandetanib

  • Synthetic Route Analysis for Pharmaceuticals : Vandetanib's synthesis involves several key steps, including substitution, deprotection, and cyclization. Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is identified as a crucial intermediate, demonstrating the compound's role in the synthesis of commercially valuable pharmaceuticals due to its favorable yield and commercial scale applicability (W. Mi, 2015).

Applications in Synthesis of N-heterocycles

  • Chiral Auxiliaries in Stereochemistry : Tert-butanesulfinamide, closely related to the compound of interest, is widely used in asymmetric synthesis of amines and N-heterocycles, including piperidines and pyrrolidines. This highlights the compound's potential in facilitating the synthesis of structurally diverse and biologically significant molecules (R. Philip et al., 2020).

Synthetic Phenolic Antioxidants

  • Environmental and Human Exposure : This research touches on the environmental occurrence and human exposure to synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups. While not directly related to the requested compound, it contextualizes the environmental relevance and potential health implications of chemically similar compounds (Runzeng Liu & S. Mabury, 2020).

Strategies for the Synthesis of Spiropiperidines

  • Drug Discovery and Synthetic Methodology : A review covering methods for constructing spiropiperidines, which are of growing interest in drug discovery for exploring new chemical spaces. The review underscores the synthetic flexibility and application of spiropiperidines in medicinal chemistry, pointing towards the significance of compounds like "Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate" in drug development (Samuel D Griggs et al., 2018).

properties

IUPAC Name

tert-butyl spiro[1,3-dihydroindole-2,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-13-6-4-5-7-14(13)18-17/h4-7,18H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDAGOUYLXBOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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